molecular formula C16H17NO3 B5588220 N-benzyl-3,4-dimethoxybenzamide

N-benzyl-3,4-dimethoxybenzamide

Cat. No. B5588220
M. Wt: 271.31 g/mol
InChI Key: MKWVXVLEKSXJMR-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethoxybenzamide is a compound of interest in various fields of chemistry and pharmacology due to its unique chemical structure and properties. It belongs to the class of benzamides, characterized by a benzamide moiety attached to a benzyl group with methoxy groups at positions 3 and 4 on the aromatic ring.

Synthesis Analysis

The synthesis of N-benzyl-3,4-dimethoxybenzamide and similar compounds typically involves acylation reactions, where an amino compound reacts with an acid chloride in the presence of a solvent like tetrahydrofuran (THF). For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared by acylating 3-aminophenol with 4-metoxybenzoylchloride (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using single crystal X-ray diffraction and DFT calculations. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was optimized and compared with X-ray crystallographic data, revealing the influence of intermolecular interactions on the molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, including lithiation and substitution reactions, which are crucial for further chemical modifications and the synthesis of complex molecules. For example, the dilithiation of N-arylbenzamides allows for the introduction of electrophilic reagents at the ortho position of the benzamide ring, leading to diverse derivatives (FisherLawrence et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of benzamide derivatives are influenced by their molecular structure. X-ray crystallography reveals the packing and hydrogen bonding patterns, which are critical for understanding the compound's stability and reactivity. For example, the crystal structure of m-methylbenzamide provides insights into molecular interactions that stabilize the compound's solid form (OriiSeiki et al., 1963).

Chemical Properties Analysis

The chemical properties of N-benzyl-3,4-dimethoxybenzamide, such as its reactivity in substitution reactions, hydrogen bonding capacity, and electronic structure, are determined by its functional groups and overall molecular architecture. These properties are essential for its applications in medicinal chemistry and material science. Studies on similar benzamide compounds highlight the significance of the benzamide group and substituents in dictating the compound's chemical behavior (Ross et al., 1983).

Scientific Research Applications

Gastrointestinal Prokinetic Activity

N-benzyl-3,4-dimethoxybenzamide derivatives, such as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, have been synthesized and evaluated for their pharmacological activities. These compounds have shown promising results as gastrointestinal prokinetic agents, indicating their potential in enhancing gastrointestinal motility and functioning as antiemetics. This suggests their applicability in treating conditions like functional constipation and non-ulcer dyspepsia (Sakaguchi et al., 1992).

Sigma-2 Receptor Probe Development

Compounds similar to N-benzyl-3,4-dimethoxybenzamide, specifically N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), have been studied for their binding to sigma-2 (sigma2) receptors. These studies are significant in understanding receptor interactions and could have implications in developing probes for sigma2 receptors, useful in various neurological and psychiatric research contexts (Xu et al., 2005).

Synthetic Methodology and Radiochemistry

The synthesis of N-benzyl-3,4-dimethoxybenzamide derivatives, such as N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide, has been explored for applications in radiochemistry. These methods can provide novel pathways for creating radiolabeled compounds, which are crucial in medical imaging and diagnostic research (Wineholt et al., 1970).

NMR Spectroscopy and Molecular Structure Analysis

Research on N-benzyl-3,4-dimethoxybenzamide derivatives has contributed to the understanding of molecular structures and behaviors. Studies using NMR spectroscopy have provided insights into the rotation about the C(sp2)–C(aryl) bond in benzamides, which is crucial for comprehending the physical and chemical properties of these compounds (Holǐk & Mannschreck, 1979).

Polymer Science and Ion Conductivity

Compounds containing the N-benzyl-3,4-dimethoxybenzamide framework have been investigated in the field of polymer science. Studies on polymers with N-phenyl-2,6-dimethoxybenzamide side chains have revealed their potential in enhancing lithium ion conductivity, an important factor in developing efficient solid polymer electrolytes for various applications (Shimomoto et al., 2016).

properties

IUPAC Name

N-benzyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-8-13(10-15(14)20-2)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVXVLEKSXJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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